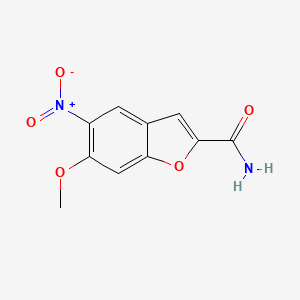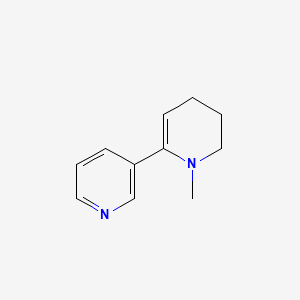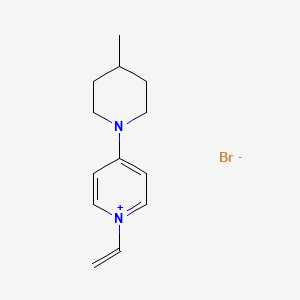
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide typically involves the reaction of 4-methylpiperidine with 4-vinylpyridine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like acetonitrile or dichloromethane.
Catalyst: Sometimes a catalyst is used to enhance the reaction rate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Molecular oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide can be compared with other similar compounds such as:
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but different functional groups.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine ring but different substituents.
2-(1-methylpiperidin-4-yl)ethan-1-ol: Similar piperidine ring but different side chains.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89932-35-4 |
|---|---|
Molecular Formula |
C13H19BrN2 |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
1-ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H19N2.BrH/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15;/h3,6-9,12H,1,4-5,10-11H2,2H3;1H/q+1;/p-1 |
InChI Key |
WPOAUJRMSHGNFB-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCN(CC1)C2=CC=[N+](C=C2)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


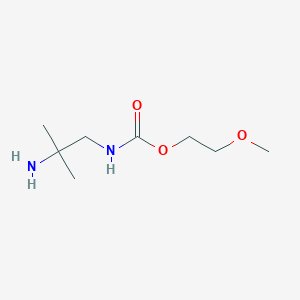
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
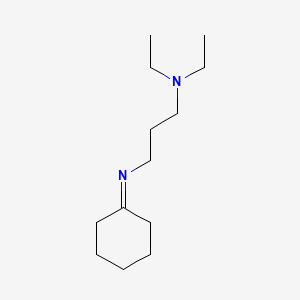
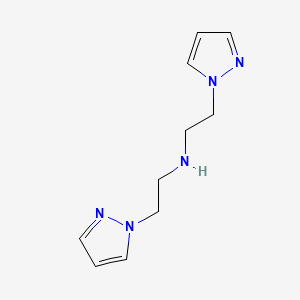
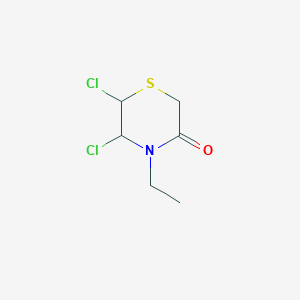

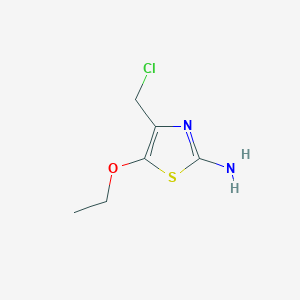
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
